[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
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Overview
Description
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
Scientific Research Applications
Regioselective Oxidation
One study discusses the regioselective oxidation of pyridinium salts, including structures similar to the specified compound, using potassium ferricyanide for oxidation. This process transforms the salts into corresponding 1H-pyridin-2-ones with high yields and regioselectivity (Terán et al., 2000).
Structural Analysis of Related Compounds
Another study examines oxythiamine, a compound structurally related to the specified molecule, focusing on its conformation and anion-bridging interactions for stabilization (Hu et al., 2000).
Synthesis and Structure of Precursors
Research on the synthesis and structure of similar compounds, like 4-hydroxy-N-isopropyltryptamine and its precursors, provides insights into the complex synthesis processes involving compounds with a similar structure to the one (Laban et al., 2023).
Novel Dinucleotide Analogs Design
A study on the design and synthesis of novel dinucleotide analogs explores a new strategy for creating compounds with structures similar to the specified compound, emphasizing the superiority of certain coupling reagents (Valiyev et al., 2010).
Formation of Vic-Dioxime Complexes
Research into the synthesis of N-substituted vic-dioxime complexes and their formation with various metals discusses structural aspects and interactions pertinent to compounds similar to the specified chemical (Canpolat & Kaya, 2005).
Crystallographic Studies
A study on zolmitriptan salt complexes, including analysis of their crystal structures, offers insights into the behavior and properties of structurally related compounds (Sridhar et al., 2013).
Properties
CAS No. |
12211-03-9 |
---|---|
Molecular Formula |
SiZr2 |
Molecular Weight |
210.53 g/mol |
IUPAC Name |
6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride |
InChI |
InChI=1S/Si.2Zr |
InChI Key |
UJORBCOQAFUREE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-] |
SMILES |
C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-] |
Canonical SMILES |
[Si].[Zr].[Zr] |
122111-03-9 12211-03-9 |
|
Pictograms |
Irritant; Health Hazard |
Related CAS |
95058-81-4 103882-84-4 |
Synonyms |
2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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